molecular formula C16H18N8O B2602408 N-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)pyrazine-2-carboxamide CAS No. 1226455-02-2

N-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)pyrazine-2-carboxamide

Cat. No.: B2602408
CAS No.: 1226455-02-2
M. Wt: 338.375
InChI Key: JCMFANTUZGTDEP-UHFFFAOYSA-N
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Description

N-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)pyrazine-2-carboxamide is a complex organic compound that features a pyrazole ring, a pyrimidine ring, and a pyrazine ring. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities.

Mechanism of Action

Target of Action

Similar compounds have been reported to exhibit potent antileishmanial and antimalarial activities , suggesting potential targets could be enzymes or proteins involved in these diseases.

Mode of Action

It is suggested that the compound may interact with its targets through strong h-bonding interactions .

Biochemical Pathways

Based on its potential antileishmanial and antimalarial activities , it can be inferred that the compound may affect pathways related to these diseases.

Pharmacokinetics

Similar compounds have been reported to have high solubility in water and other polar solvents , which could potentially impact their bioavailability.

Result of Action

Based on its potential antileishmanial and antimalarial activities , it can be inferred that the compound may have a significant impact on the cellular processes of these pathogens.

Action Environment

Similar compounds have been reported to be stable under various conditions , suggesting that the compound may also exhibit stability under different environmental conditions.

Chemical Reactions Analysis

Types of Reactions

N-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)pyrazine-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

N-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)pyrazine-2-carboxamide has several applications in scientific research:

Properties

IUPAC Name

N-[2-[[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]amino]ethyl]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N8O/c1-11-7-12(2)24(23-11)15-8-14(21-10-22-15)19-5-6-20-16(25)13-9-17-3-4-18-13/h3-4,7-10H,5-6H2,1-2H3,(H,20,25)(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCMFANTUZGTDEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NC=NC(=C2)NCCNC(=O)C3=NC=CN=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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